![molecular formula C7H14ClNO2 B1382523 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride CAS No. 1803590-77-3](/img/structure/B1382523.png)
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride
Overview
Description
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride (2-DMAHCl) is a synthetic derivative of the naturally occurring amino acid alanine. It is an important compound in organic synthesis and has been used in a variety of scientific research applications. 2-DMAHCl is a white crystalline solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis and is a key intermediate in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of novel heterocyclic amino acid derivatives. These derivatives are synthesized through reactions like the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . Such derivatives are valuable in medicinal chemistry for their potential biological activities.
Pharmacophore Development
The azetidine moiety in this compound is a key pharmacophore, a part of a molecule responsible for its biological effects. It can be used to develop new drugs with enhanced efficacy and specificity for certain biological targets .
Peptide Mimetics
Azetidine-based compounds are used to create peptide mimetics. These are molecules that mimic the structure and function of peptides and can be more stable, bioavailable, and selective . They hold promise for therapeutic applications where natural peptides may be less effective.
Gametocidal Agents
Compounds similar to 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride have been identified as gametocidal agents, substances that can affect the fertility of organisms. This application is significant in agricultural research for controlling pest populations .
properties
IUPAC Name |
2-(3,3-dimethylazetidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLSZIJODWYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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